2-(Pyrimidin-5-yl)morpholine
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Overview
Description
2-(Pyrimidin-5-yl)morpholine is a heterocyclic compound that features a pyrimidine ring fused with a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-5-yl)morpholine typically involves the reaction of pyrimidine derivatives with morpholine under specific conditions. One common method involves the nucleophilic substitution reaction where a halogenated pyrimidine reacts with morpholine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Pyrimidin-5-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-5-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways, thereby affecting cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- Pyrido[2,3-d]pyrimidine
- Pyrazolo[3,4-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
2-(Pyrimidin-5-yl)morpholine is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrimidine ring with a morpholine ring allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-pyrimidin-5-ylmorpholine |
InChI |
InChI=1S/C8H11N3O/c1-2-12-8(5-9-1)7-3-10-6-11-4-7/h3-4,6,8-9H,1-2,5H2 |
InChI Key |
SYQNKUMCHJLCRT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CN=CN=C2 |
Origin of Product |
United States |
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